Tridecyl 2-Aminoacetate Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
tridecyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14-16;/h2-14,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLLTHVTLJDIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Tridecyl 2-Aminoacetate Hydrochloride
The traditional approach to synthesizing this compound is primarily based on the Fischer-Speier esterification method, followed by salt formation. This robust and well-understood pathway is adaptable for research-scale production.
Esterification Reactions and Optimizations
The core of the synthesis is the formation of an ester linkage between the carboxylic acid group of glycine (B1666218) and the hydroxyl group of tridecyl alcohol. The direct esterification of an amino acid with a long-chain alcohol like tridecanol (B155529) is an equilibrium-driven process, typically catalyzed by a strong acid. masterorganicchemistry.commasterorganicchemistry.com
The general reaction is as follows:
NH₂CH₂COOH (Glycine) + CH₃(CH₂)₁₂OH (Tridecyl Alcohol) ⇌ NH₂CH₂COOCH₂(CH₂)₁₁CH₃ (Tridecyl 2-Aminoacetate) + H₂O
Common acid catalysts for this reaction include hydrogen chloride (HCl) gas, thionyl chloride (SOCl₂), or concentrated sulfuric acid (H₂SO₄). acs.orgchemicalbook.comgoogle.com When using HCl, it is often bubbled through the alcohol to generate an acidic environment that both protonates the glycine's amino group (preventing self-condensation) and catalyzes the esterification. orgsyn.org Thionyl chloride is also an effective reagent as it reacts with the alcohol to form an alkyl chloride and with the carboxylic acid to form an acyl chloride, which then reacts with the alcohol. A key advantage of using thionyl chloride is that the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion. google.com
Optimization of the reaction conditions is crucial for maximizing the yield of the desired ester. Key parameters that are often adjusted include:
Molar Ratio of Reactants: An excess of the alcohol is typically used to shift the equilibrium towards the product side. masterorganicchemistry.com
Temperature: The reaction is generally heated to reflux to increase the reaction rate. The specific temperature depends on the boiling point of the alcohol and any co-solvent used.
Water Removal: As water is a byproduct of the esterification, its removal can significantly improve the yield. This can be achieved by using a Dean-Stark apparatus with a suitable azeotropic solvent like toluene. sciencemadness.org
Catalyst Concentration: The amount of acid catalyst must be sufficient to catalyze the reaction effectively without causing unwanted side reactions or degradation of the product.
A hypothetical optimization study for the synthesis of Tridecyl 2-Aminoacetate might yield data similar to that presented in the interactive table below.
Table 1: Hypothetical Optimization of Tridecyl 2-Aminoacetate Synthesis
| Entry | Catalyst | Molar Ratio (Glycine:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | HCl (gas) | 1:5 | 110 | 8 | 75 |
| 2 | H₂SO₄ | 1:5 | 110 | 8 | 78 |
| 3 | SOCl₂ | 1:3 | 80 | 6 | 85 |
| 4 | HCl (gas) | 1:10 | 120 | 6 | 82 |
Amine Functionalization and Hydrochloride Formation
The amino group of glycine remains largely intact during the esterification process. Once the ester, Tridecyl 2-Aminoacetate, is formed, it is converted to its hydrochloride salt. This is a critical step as the free amino ester is prone to self-condensation to form diketopiperazines or polymerization, whereas the hydrochloride salt is significantly more stable and easier to handle and store. wikipedia.org
The formation of the hydrochloride salt is typically achieved by treating a solution of the crude ester with a source of hydrogen chloride. This can be anhydrous HCl gas dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) or a concentrated aqueous solution of HCl. orgsyn.orgresearchgate.net The hydrochloride salt, being ionic, is generally less soluble in nonpolar organic solvents than the free ester and will often precipitate out of the solution, which also aids in its purification. researchgate.net
The reaction is a simple acid-base reaction:
NH₂CH₂COOCH₂(CH₂)₁₁CH₃ + HCl → [NH₃⁺CH₂COOCH₂(CH₂)₁₁CH₃]Cl⁻
Purification and Isolation Techniques for Research Scale Production
The purification of this compound on a research scale involves several standard laboratory techniques aimed at removing unreacted starting materials, byproducts, and any impurities formed during the synthesis.
Filtration: If the hydrochloride salt precipitates upon its formation, it can be isolated by simple filtration. The collected solid is then washed with a cold, nonpolar solvent to remove any soluble impurities. orgsyn.org
Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture and then allowed to cool slowly. The pure crystals of the desired compound will form, leaving the impurities dissolved in the mother liquor. For a long-chain ester hydrochloride, a mixture of a polar solvent (like ethanol (B145695) or methanol) and a nonpolar solvent (like diethyl ether or hexane) is often effective. researchgate.net
Extraction: If the crude product is not pure enough after initial isolation, it can be subjected to a liquid-liquid extraction. The hydrochloride salt can be dissolved in an aqueous acidic solution and washed with an organic solvent to remove nonpolar impurities. The free ester can then be regenerated by basifying the aqueous layer and extracted into an organic solvent. After drying the organic layer, the hydrochloride salt can be reformed and precipitated in a purer form. researchgate.net
Chromatography: For high-purity requirements, column chromatography can be employed. While silica (B1680970) gel can be used, the polar nature of the hydrochloride salt can lead to tailing. Reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18), is often more suitable for amphiphilic molecules like this compound. teledyneisco.com Ion-exchange chromatography is another powerful technique for purifying amino acid derivatives, where the compound is selectively adsorbed onto a resin and then eluted. google.comresearchgate.net
Novel Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of more efficient, environmentally benign, and selective synthetic methods.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several strategies can be employed:
Use of Greener Solvents: Traditional solvents like chlorinated hydrocarbons and DMF are being replaced with more environmentally friendly alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or propylene (B89431) carbonate. rsc.org In some cases, solvent-free conditions can be achieved, particularly in melt-phase reactions. nih.gov
Catalyst Choice: While strong mineral acids are effective, they generate significant amounts of waste. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can simplify purification (as they can be filtered off) and are often reusable. Enzymatic catalysis, using lipases, offers a highly selective and mild alternative for esterification, operating under neutral pH and ambient temperature. acs.orgnjit.edu
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. The use of thionyl chloride, while effective, has a lower atom economy than a direct acid-catalyzed esterification where water is the only byproduct.
A comparison of traditional versus greener approaches is summarized in the table below.
Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles
| Feature | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Catalyst | H₂SO₄, SOCl₂, HCl | Solid acid catalysts, Enzymes (lipases) |
| Solvent | Toluene, Dichloromethane | 2-MeTHF, Propylene Carbonate, Solvent-free |
| Byproducts | Acidic waste, inorganic salts | Water, reusable catalyst |
| Energy Use | High temperature reflux | Lower temperature, ambient conditions |
Chemo- and Regioselective Synthesis Strategies
Chemo- and regioselectivity are of paramount importance in the synthesis of more complex molecules. For a relatively simple molecule like this compound, the primary challenge is chemoselectivity – ensuring the reaction occurs at the carboxylic acid group without affecting the amino group.
In the Fischer esterification, this selectivity is inherently achieved by performing the reaction under acidic conditions. The amino group is protonated to form an ammonium (B1175870) salt, which is unreactive as a nucleophile, thus preventing N-acylation or polymerization. masterorganicchemistry.com
For more advanced applications where other functional groups might be present, protecting group strategies would be necessary. For instance, if the glycine molecule were part of a larger, more complex structure with other reactive sites, the amino group could be temporarily protected with a group like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). After the esterification is complete, the protecting group would be selectively removed.
Novel chemo- and regioselective methods, such as those involving specific enzyme-catalyzed reactions or transition-metal-catalyzed cross-coupling reactions, are generally more applicable to the synthesis of more complex amino acid derivatives. njit.edu However, the principles of selective activation and reaction are fundamental to all organic synthesis.
Derivatization and Analogue Synthesis of this compound
The derivatization of this compound allows for the fine-tuning of its molecular properties. Synthetic efforts can be broadly categorized into modifications of the tridecyl ester, alterations to the core aminoacetate structure, and the stereocontrolled synthesis of its analogues.
Modification of the Tridecyl Moiety
The tridecyl group, a C13 alkyl chain, is a primary target for modification to alter the lipophilicity and steric bulk of the molecule. Standard organic synthesis techniques can be applied to introduce a variety of functional groups.
One common approach involves the use of alternative long-chain alcohols during the initial esterification with a protected glycine. Instead of 1-tridecanol, alcohols with different chain lengths, branching, or containing unsaturation can be employed. For instance, the use of oleyl alcohol would introduce a cis-double bond into the alkyl chain, altering its conformational flexibility.
Table 1: Hypothetical Analogues of this compound via Modified Alcohols
| Starting Alcohol | Resulting Ester Moiety | Potential Change in Property |
| 1-Decanol | Decyl | Decreased lipophilicity |
| 2-Methyl-1-dodecanol | 2-Methyldodecyl | Increased steric hindrance near ester |
| (Z)-Octadec-9-en-1-ol | Oleyl | Increased membrane fluidity |
| 1,13-Tridecanediol | 13-Hydroxytridecyl | Introduction of a terminal polar group |
Post-synthesis modification of the tridecyl chain is more challenging due to the relative inertness of alkanes. However, radical halogenation could introduce a handle for further functionalization, although this method typically lacks regioselectivity. A more controlled approach would involve starting with a functionalized tridecyl precursor, such as an unsaturated or halogenated long-chain alcohol, prior to esterification.
Structural Alterations of the Aminoacetate Scaffold
The aminoacetate portion of the molecule offers several sites for derivatization, including the nitrogen atom and the α-carbon.
N-Functionalization: The primary amine of this compound is a versatile functional group for further modification.
N-Alkylation: Reductive amination or reaction with alkyl halides can introduce one or two alkyl groups to the nitrogen, converting the primary amine to a secondary or tertiary amine, respectively. monash.edu This alters the basicity and hydrogen-bonding capability of the headgroup. monash.edu
N-Acylation: The amine can be readily acylated using acid chlorides or anhydrides to form amides. ias.ac.ingoogle.comnih.gov This transformation neutralizes the positive charge of the hydrochloride salt and introduces a wide range of possible R-groups from the acylating agent. Fatty acid chlorides, for example, could be used to create analogues with two long alkyl chains. molecularcloud.org
α-Carbon Substitution: Introducing substituents on the carbon atom adjacent to the ester and amine groups creates α-substituted amino acid ester analogues. This can be achieved by using a substituted α-amino acid in the initial synthesis instead of glycine. For example, starting with alanine (B10760859) would yield a tridecyl 2-aminopropanoate analogue. More complex substitutions can be achieved through methods like palladium-catalyzed allylic alkylation of glycine ester enolates, which allows for the introduction of various functionalized side chains. core.ac.uk
Table 2: Examples of Aminoacetate Scaffold Modifications
| Modification Type | Reagent/Precursor Example | Resulting Functional Group |
| N-Methylation | Methyl iodide, NaH monash.edu | Secondary or tertiary amine |
| N-Acetylation | Acetic anhydride (B1165640) | Acetamide |
| α-Substitution | L-Alanine | 2-Aminopropanoate |
| N-Succinylation | Succinic anhydride nih.gov | N-Succinamic acid |
Stereoselective Synthesis of Analogues
When introducing a chiral center, for instance by α-substitution, controlling the stereochemistry is often crucial. Stereoselective synthesis aims to produce a single enantiomer or diastereomer.
For analogues with a chiral center at the α-carbon, one can start with an enantiomerically pure α-amino acid (e.g., L-alanine or D-alanine). Alternatively, asymmetric synthesis methods can be employed. For example, the stereoselective synthesis of functionalized amino esters has been achieved through methods like the rsc.orgacs.org-Stevens rearrangement of glycine-derived aminoesters, which can proceed with high diastereoselectivity. nih.gov The use of chiral auxiliaries or catalysts in reactions involving the aminoacetate scaffold can guide the formation of a specific stereoisomer. rsc.orgacs.orgnih.gov
For instance, the synthesis of functionalized γ-amino esters has been demonstrated with high diastereoselectivity through the reaction of lithium ester enolates with chiral 1-aminoalkyl chloromethyl ketones. acs.orgacs.org While this applies to a different class of amino esters, the principles of using chiral starting materials to control the stereochemical outcome are broadly applicable to the synthesis of this compound analogues.
Iii. Molecular and Supramolecular Interactions in Research Contexts
Investigation of Intermolecular Forces Involving Tridecyl 2-Aminoacetate Hydrochloride
The molecular interactions of this compound are governed by a balance of forces inherent to its amphiphilic nature. These include electrostatic interactions, hydrogen bonding, and hydrophobic effects.
Electrostatic Interactions: The primary electrostatic force arises from the positively charged ammonium (B1175870) group (-NH3+) on the glycine (B1666218) headgroup, which interacts with the chloride counter-ion and polar solvent molecules like water. In systems containing other charged species, such as anionic lipids in a bilayer, these electrostatic attractions and repulsions are fundamental to the interaction dynamics. nsf.govnih.gov Molecular dynamics simulations of similar systems have shown that these ionic interactions are critical in the initial stages of aggregation and in the orientation of the molecule at interfaces. nsf.gov
Hydrogen Bonding: The protonated amino group and the ester carbonyl group are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions are significant in the organization of the headgroups at an interface and in the solvation shell with water molecules. tandfonline.comwhiterose.ac.uk Studies on N-acyl amino acid surfactants have highlighted that the hydrogen bonding capability between surfactant headgroups is a major determinant of the packing density and the area each molecule occupies at an air-water interface. tandfonline.com
Hydrophobic Interactions: The long tridecyl (C13) alkyl chain is the primary driver for the association of these molecules in aqueous environments. The tendency of these nonpolar tails to minimize contact with water, known as the hydrophobic effect, is a major contributor to the Gibbs free energy of processes like micellization. wikipedia.org This force drives the aggregation of the surfactant molecules, leading to the formation of structures where the hydrophobic tails are sequestered from the aqueous phase.
Van der Waals Forces: These non-specific attractive forces are significant between the alkyl chains of adjacent molecules. Once the hydrophobic effect brings the tails into proximity, van der Waals forces contribute to the cohesive energy of the aggregated state, influencing the packing and stability of the resulting supramolecular structures.
The interplay of these forces is complex. For instance, while hydrophobic interactions drive the aggregation of the tails, electrostatic repulsion between the cationic headgroups opposes this process. The final structure and behavior of this compound in a given environment are determined by the delicate balance of these competing and cooperating forces.
Self-Assembly Tendencies and Aggregate Formation in Model Systems
As a cationic surfactant, this compound is expected to self-assemble into supramolecular structures in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This behavior is characteristic of amphiphilic molecules and is driven by the minimization of unfavorable interactions between the hydrophobic tails and water.
The self-assembly process is primarily governed by the hydrophobic effect acting on the tridecyl chain and is opposed by the electrostatic repulsion between the positively charged headgroups. The thermodynamics of micellization for ionic surfactants have been extensively studied. rsc.org The standard Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating a spontaneous process, and is composed of both enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions. rsc.org The major driving force is the significant positive entropy change resulting from the release of ordered water molecules from around the hydrophobic chains into the bulk solvent. wikipedia.org
The geometry of the resulting aggregates (e.g., spherical micelles, cylindrical micelles, vesicles) is influenced by the packing parameter of the surfactant, which relates the volume of the hydrophobic tail to the area of the headgroup and the length of the tail. Cationic surfactants with a single alkyl chain, such as this compound, typically form spherical or ellipsoidal micelles at concentrations just above the CMC.
Table 1: Critical Micelle Concentration (CMC) of Analogous Cationic Surfactants This table presents data for structurally similar cationic surfactants to provide a comparative context for the expected behavior of this compound.
| Surfactant | CMC (mM) in Water at 25°C | Data Source |
|---|---|---|
| Dodecyltrimethylammonium bromide (DTAB) | 16 | wikipedia.org |
| Hexadecyltrimethylammonium bromide (CTAB) | 0.92 | wikipedia.org |
| Sodium Dodecyl Sulfate (SDS) | 8.3 | wikipedia.org |
The presence of electrolytes in the solution can significantly influence the CMC and aggregation behavior. The addition of salt shields the electrostatic repulsion between the headgroups, generally leading to a lower CMC and potentially promoting the transition from spherical to cylindrical micelles.
Interaction with Lipid Bilayers and Amphiphilic Systems (Excluding Biological Effects)
The interaction of this compound with lipid bilayers is of significant interest in understanding the behavior of amphiphilic molecules with model membranes. As a cationic surfactant, its interaction with a model lipid bilayer, such as one composed of zwitterionic phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC), is governed by a combination of electrostatic and hydrophobic forces.
Initial interaction is likely driven by the electrostatic attraction between the cationic headgroup of the surfactant and the phosphate (B84403) group of the phospholipid. nih.gov Following this initial adsorption to the bilayer surface, the hydrophobic tridecyl tail can insert into the hydrophobic core of the lipid bilayer. acs.org This insertion process is thermodynamically favorable as it removes the hydrophobic tail from the aqueous environment.
The incorporation of surfactant molecules into a lipid bilayer can lead to several structural perturbations, without considering any lytic or biological effects. These can include:
Increased Headgroup Spacing: The insertion of the surfactant headgroup among the phospholipid headgroups can increase the average area per molecule, leading to a more loosely packed and disordered headgroup region.
Disruption of Acyl Chain Packing: The presence of the surfactant's alkyl chain within the bilayer core can disrupt the ordered packing of the phospholipid acyl chains, leading to an increase in membrane fluidity.
Induction of Curvature: At higher concentrations, the differential packing of the surfactant and lipids in the two leaflets of the bilayer can induce membrane curvature.
Studies on similar cationic surfactants have shown that their interaction with lipid vesicles can lead to the disruption of multilamellar structures and the formation of unilamellar vesicles. acs.org X-ray diffraction studies on such systems have revealed changes in the lamellar spacing and the loss of sharp diffraction peaks, indicating a more disordered system upon surfactant incorporation. nih.gov
Langmuir trough techniques, which study monolayers at an air-water interface, provide a valuable model for the outer leaflet of a cell membrane. wikipedia.org Research on N-acyl amino acid derivatives using this method has shown how factors like headgroup interactions and chain length influence the packing and phase behavior of the monolayer. researchgate.net It can be inferred that this compound would form a stable monolayer at an air-water interface, with the potential for its packing density and surface pressure to be modulated by the composition of the aqueous subphase.
Table 2: Investigated Interactions of Cationic Amphiphiles with Model Lipid Systems This table summarizes findings from studies on analogous cationic amphiphiles to illustrate the expected interactions of this compound with lipid systems.
| Amphiphile System | Technique | Key Finding | Reference |
|---|---|---|---|
| (Ala)6(Arg) peptide with DPPC vesicles | X-ray Scattering, Calorimetry | Disruption of DPPC bilayer structure, elimination of Bragg peaks, indicating insertion. | nih.gov |
| Cationic/Anionic Surfactant Mixtures with DOPC Vesicles | Isothermal Titration Calorimetry | Hydrophobic interactions are a dominant factor in the insertion of long-chain cationic surfactants into the bilayer. | acs.org |
| N-acyl amino acids | Molecular Dynamics Simulation | Hydrogen bonding between headgroups significantly affects monolayer packing and interaction with water. | tandfonline.com |
| N-hexadecanoyl-L-amino acids | Langmuir Trough | Formation of stable monolayers with collapse pressures and molecular areas dependent on the amino acid headgroup. | researchgate.net |
Iv. Mechanistic and Structure Activity Relationship Sar Studies of Tridecyl 2 Aminoacetate Hydrochloride
Elucidation of Molecular Recognition Principles
Molecular recognition is a fundamental process that governs the interaction between a ligand, such as Tridecyl 2-Aminoacetate Hydrochloride, and its biological target, often a protein or enzyme. This recognition is driven by a combination of non-covalent interactions, including hydrophobic interactions, hydrogen bonding, electrostatic forces, and van der Waals forces. The amphiphilic nature of this compound, possessing both a lipophilic alkyl chain and a hydrophilic amino acid headgroup, plays a pivotal role in its molecular recognition by biological targets.
The tridecyl chain, being a long hydrophobic moiety, is predisposed to interact with nonpolar regions of a protein's binding pocket, often referred to as hydrophobic or acyl chain-binding pockets. nih.govfigshare.com This interaction is entropically driven, as it leads to the release of ordered water molecules from both the ligand's surface and the protein's hydrophobic pocket into the bulk solvent. nih.gov The specificity and strength of this hydrophobic interaction are often dependent on the shape and size complementarity between the alkyl chain and the binding pocket. rcsb.org
The aminoacetate headgroup, on the other hand, contributes to molecular recognition through its ability to form hydrogen bonds and electrostatic interactions. The amino group and the ester carbonyl oxygen can act as hydrogen bond acceptors or donors, forming specific contacts with polar amino acid residues within the active site of an enzyme. wikibooks.orgijarsct.co.in The presence of the hydrochloride salt introduces a positive charge on the amino group, which can lead to strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in the binding site. wikipedia.org These directional interactions are critical for the precise orientation of the ligand within the binding pocket, a prerequisite for effective biological activity.
Investigation of Binding Mechanisms with Target Macromolecules (e.g., Enzymes)
The binding of this compound analogues to enzymes, such as hydrolases, has been a subject of investigation to understand their inhibitory mechanisms. X-ray crystallography and molecular docking studies on related compounds, like fatty acid amide hydrolase (FAAH) inhibitors, have provided valuable insights into the binding modes of such amphiphilic molecules. nih.govfigshare.comrcsb.orgnih.govbdjn.org
These studies reveal that the long alkyl chain typically occupies a hydrophobic channel or pocket within the enzyme's active site. nih.govfigshare.com This "acyl chain-binding pocket" is often conformationally mobile, allowing it to accommodate alkyl chains of varying lengths. nih.govfigshare.com The binding of the alkyl chain in this pocket is a key determinant of the ligand's affinity and selectivity.
The headgroup of the molecule, containing the amino acid moiety, positions itself within the catalytic core of the active site. Here, it can interact with key catalytic residues. For instance, in serine hydrolases, the catalytic triad often consists of serine, histidine, and an acidic residue. bdjn.org The amino and ester groups of the ligand can form hydrogen bonds with these residues, as well as with the "oxyanion hole," a region of the active site that stabilizes the negative charge that develops during the enzymatic reaction. nih.govfigshare.com In some cases, the ligand can form a covalent bond with a catalytic residue, leading to irreversible inhibition. However, for many inhibitors, the binding is non-covalent, relying on the aforementioned network of hydrophobic and polar interactions to achieve potent inhibition. rcsb.org
Molecular docking simulations have been employed to predict the binding conformations of related molecules within enzyme active sites. mdpi.comnih.govcabidigitallibrary.org These computational models help in visualizing the key interactions and provide a rational basis for designing analogues with improved binding affinity.
Structure-Activity Relationship Analysis of this compound and its Analogues
Structure-activity relationship (SAR) studies are essential for understanding how modifications to different parts of a molecule affect its biological activity. For this compound and its analogues, SAR analyses have focused on the impact of the alkyl chain length, variations in the amino acid moiety, and the role of the hydrochloride salt.
The length of the alkyl chain is a critical determinant of the biological activity of lipoamino acids and related compounds. A general trend observed is that increasing the chain length enhances hydrophobicity, which can lead to stronger binding to hydrophobic pockets in target proteins. nih.gov However, this relationship is often not linear and an optimal chain length for activity is typically observed.
| Alkyl Chain Length (Number of Carbons) | Observed Effect on Activity | Reference |
| Short (e.g., < 8) | Lower activity, potentially due to weaker hydrophobic interactions. | Fictional Data |
| Medium (e.g., 8-14) | Optimal activity in many cases, balancing binding affinity with solubility. | Fictional Data |
| Long (e.g., > 14) | Decreased activity may occur due to steric hindrance or reduced solubility. | Fictional Data |
This table is a generalized representation based on SAR trends and does not represent specific data for this compound.
The nature of the amino acid moiety significantly influences the molecular interactions and, consequently, the biological activity. Variations in the amino acid can affect the molecule's polarity, hydrogen bonding capacity, and steric properties.
For instance, the presence of functional groups in the amino acid side chain can provide additional points of interaction with the target protein. Amino acids with hydroxyl groups (e.g., serine, threonine) can form extra hydrogen bonds, potentially increasing binding affinity. The size and shape of the amino acid side chain can also impact how the molecule fits into the binding pocket.
| Amino Acid Moiety | Potential Impact on Molecular Interactions |
| Glycine (B1666218) (in Tridecyl 2-Aminoacetate) | Smallest side chain (H), provides flexibility. |
| Alanine (B10760859) | Small, nonpolar side chain, may improve hydrophobic interactions. |
| Serine | Polar hydroxyl group can form additional hydrogen bonds. |
| Phenylalanine | Bulky, aromatic side chain can engage in π-stacking interactions. |
This table provides hypothetical examples of how different amino acid moieties could influence molecular interactions.
The formulation of Tridecyl 2-Aminoacetate as a hydrochloride salt is not merely for convenience but plays a significant role in its molecular properties and interactions. The primary role of the hydrochloride salt is to protonate the amino group, conferring a positive charge on the molecule at physiological pH.
This positive charge can be crucial for several reasons:
Enhanced Solubility: The salt form generally increases the aqueous solubility of the compound, which is important for its handling and bioavailability.
Stability: The salt form can also enhance the chemical stability of the compound, preventing degradation.
The deprotonation of the hydrochloride salt to the free amine is a necessary step for certain chemical reactions, but for biological activity, the charged species is often the active form that engages in key electrostatic interactions with the target macromolecule. mdpi.com
V. Advanced Characterization and Analytical Techniques for Tridecyl 2 Aminoacetate Hydrochloride
Spectroscopic Analysis in Research (e.g., NMR, IR, MS)
Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in Tridecyl 2-Aminoacetate Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Protons on the long tridecyl chain would appear in the upfield region, typically between 0.8 and 1.9 ppm. oregonstate.edunih.gov Specifically, the terminal methyl (CH₃) group of the tridecyl chain would likely produce a triplet signal around 0.8-0.9 ppm. nih.gov The methylene (B1212753) (CH₂) groups of the alkyl chain would generate a complex multiplet pattern further downfield. Protons on the carbon adjacent to the ester oxygen (O-CH) are expected to be deshielded and appear in the range of 3.5-5.5 ppm. oregonstate.edu The protons on the α-carbon, adjacent to both the ester carbonyl and the ammonium (B1175870) group, would be significantly deshielded, appearing further downfield.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. The carbons of the long alkyl chain would resonate at the higher field end of the spectrum. researchgate.netpsu.edu The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of 170-185 ppm. libretexts.org Carbons directly bonded to the ester oxygen and the nitrogen of the ammonium group would also show significant downfield shifts due to the electronegativity of these atoms. libretexts.orgillinois.edu
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups.
A strong absorption band is anticipated in the region of 1750-1735 cm⁻¹ corresponding to the C=O stretching vibration of the aliphatic ester group. orgchemboulder.com
The presence of the ammonium group (NH₃⁺) from the hydrochloride salt would give rise to characteristic N-H stretching bands, typically in the range of 3100-3000 cm⁻¹, and bending vibrations around 1600-1500 cm⁻¹. The IR spectra of amino acids and their salts are well-documented and provide a basis for these assignments. acs.orgcapes.gov.brnih.govokstate.edu
C-O stretching vibrations of the ester group would be visible in the 1300-1000 cm⁻¹ region. orgchemboulder.com
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. nih.govacs.org
Fragmentation analysis in tandem MS (MS/MS) would likely show characteristic losses, such as the loss of the tridecyl alcohol or cleavage at the ester linkage, which are common fragmentation pathways for amino acid esters. oup.comacs.org
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for alkyl chain (0.8-1.9 ppm), O-CH (3.5-5.5 ppm), and α-CH protons. |
| ¹³C NMR | Resonances for alkyl carbons, ester carbonyl carbon (170-185 ppm), and carbons bonded to heteroatoms. |
| IR Spectroscopy | C=O stretch (1750-1735 cm⁻¹), N-H stretches (3100-3000 cm⁻¹), and C-O stretches (1300-1000 cm⁻¹). |
| Mass Spectrometry | Observation of the protonated molecule [M+H]⁺ and characteristic fragmentation patterns. |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like this one.
Reversed-phase HPLC, using a C18 column, is a common approach for separating long-chain esters. gerli.comcerealsgrains.orgresearchgate.net A mobile phase gradient, for instance using acetonitrile (B52724) and water, would likely be employed to achieve good resolution. edpsciences.org
Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light-scattering detector (ELSD) or mass spectrometry (LC-MS). gerli.comcreative-proteomics.com LC-MS provides the added benefit of confirming the identity of the eluted peaks. creative-proteomics.com
Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique for monitoring reaction progress and assessing purity.
For separating amino acid derivatives, silica (B1680970) gel or reversed-phase (RP-18) plates can be used as the stationary phase. nih.govrsc.orgiitg.ac.in
A suitable mobile phase, such as a mixture of methanol (B129727) and water, would be selected to achieve separation. nih.gov Visualization of the spots can be accomplished using a visualizing agent like ninhydrin, which reacts with the primary amine to produce a colored product. iitg.ac.inyoutube.com
| Method | Stationary Phase | Typical Mobile Phase | Detection | Application |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV, ELSD, MS | Purity quantification, separation from impurities. |
| TLC | Silica Gel or RP-18 | Methanol/Water | Ninhydrin spray | Reaction monitoring, qualitative purity check. |
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov For this compound, this technique could provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
A successful single-crystal X-ray diffraction analysis would reveal how the molecules pack in the crystal lattice.
It is expected that the structure would be stabilized by a network of hydrogen bonds. The ammonium group (NH₃⁺) can act as a hydrogen bond donor, while the chloride anion (Cl⁻) and the ester carbonyl oxygen can act as hydrogen bond acceptors. aip.org This is a common feature in the crystal structures of amino acid hydrochlorides. aip.orgnih.gov
The long tridecyl chains would likely exhibit van der Waals interactions, leading to organized packing arrangements, possibly forming layered structures within the crystal.
| Parameter | Information Gained from X-ray Crystallography |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurement of the geometry of the molecule. |
| Conformation | The specific three-dimensional shape adopted by the molecule in the crystal. |
| Intermolecular Interactions | Detailed view of hydrogen bonding and van der Waals packing. |
Advanced Microscopic Characterization (e.g., AFM, SEM)
Advanced microscopic techniques can be employed to study the morphology and surface properties of this compound at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of solid materials.
SEM analysis of the crystalline or powdered form of this compound would reveal the size, shape, and surface features of the particles. researchgate.netyoutube.com
This technique is valuable for understanding the physical characteristics of the bulk material and can be used in conjunction with Energy Dispersive X-ray Spectroscopy (EDS) to confirm the elemental composition of the sample. researchgate.net
Atomic Force Microscopy (AFM) provides ultra-high-resolution, three-dimensional surface imaging.
AFM could be used to study self-assembled structures of this compound on a substrate. Given its amphiphilic nature (a polar head group and a long nonpolar tail), it may form monolayers or other ordered structures on surfaces. azonano.comnih.gov
This technique can provide information on the packing and orientation of the molecules at a surface and can even be used to measure physical properties like friction and adhesion at the nanoscale. capes.gov.brnorthwestern.edu
| Technique | Information Provided | Potential Application for this compound |
| SEM | Surface topography, particle size and shape. | Characterization of the morphology of the crystalline powder. |
| AFM | Nanoscale 3D surface imaging, surface physical properties. | Studying self-assembled monolayers and molecular packing on a substrate. |
Vi. Computational Chemistry and Theoretical Investigations
Molecular Docking and Dynamics Simulations of Tridecyl 2-Aminoacetate Hydrochloride
Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational molecular science, used to predict how a molecule interacts with a target and how it behaves over time.
Molecular Docking predicts the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net For this compound, this could involve docking it against a biological target like a protein's active site or a lipid bilayer mimicking a cell membrane. The process involves sampling numerous possible binding poses and ranking them using a scoring function, which estimates the binding affinity. plos.org Key interactions, such as hydrogen bonds from the amino-ester group and hydrophobic contacts from the tridecyl chain, are identified to predict the most stable binding mode. researchgate.net
Illustrative Molecular Docking Results This hypothetical table shows the kind of data a docking study of this compound against a model enzyme active site might produce. The binding energy (lower is better) and key interactions are noted.
| Docking Pose | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bonds | Main Hydrophobic Interactions |
| 1 | -8.5 | Amino group with Asp-121; Carbonyl O with Ser-95 | Tridecyl chain with Leu-45, Val-88, Ile-102 |
| 2 | -7.9 | Amino group with Ser-95 | Tridecyl chain with Phe-48, Pro-89 |
| 3 | -7.2 | Carbonyl O with Gly-96 | Tridecyl chain with Leu-45, Ala-100 |
Molecular Dynamics (MD) Simulations provide a "computational microscope" to observe the movement of atoms and molecules over time. nih.gov An MD simulation of this compound could reveal:
Behavior in Solution: How the molecule behaves in an aqueous environment, including its tendency to self-assemble into micelles or other aggregates. nih.gov
Membrane Interaction: How the molecule inserts into and potentially disrupts a lipid bilayer, a process crucial for understanding its interaction with cell membranes. researchgate.netmdpi.com
Conformational Flexibility: The dynamic changes in the molecule's shape, particularly the movement of the long tridecyl tail. nih.gov
Simulations are run using force fields (e.g., LOPLS-AA, CHARMM) that define the potential energy of the system, allowing for the calculation of molecular trajectories over nanoseconds or even microseconds. aip.orgacs.org
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the intrinsic electronic properties of a molecule with high accuracy. nih.gov Unlike the classical mechanics-based force fields of MD, QC methods like Density Functional Theory (DFT) or Møller-Plesset (MP2) theory explicitly model the electrons in the system. nih.govresearchgate.net
For this compound, these calculations can determine:
Electronic Structure: The distribution of electrons, identifying electron-rich and electron-poor regions. This is visualized through molecular electrostatic potential (MEP) maps.
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. researchgate.net
Partial Charges: The charge on each atom, which governs electrostatic interactions.
Hypothetical Quantum Chemical Properties This table illustrates the type of data obtained from a quantum chemical calculation (e.g., DFT B3LYP/6-31G*) on a single molecule of this compound.
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | +1.5 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Dipole Moment | 3.2 Debye |
Prediction of Molecular Interactions and Binding Affinities
A primary goal of computational chemistry is to accurately predict how strongly a molecule will bind to a target. nih.gov This binding affinity is quantified as a binding free energy (ΔG).
Methods for predicting binding affinity range in accuracy and computational cost: columbia.edu
Docking Scores: Fast, empirical scoring functions provide a rapid estimate of binding strength but are generally not accurate enough for precise ranking. plos.org
End-Point Methods (e.g., MM/PBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method calculates the binding free energy by analyzing snapshots from an MD simulation. acs.org It offers a better balance of accuracy and speed than simple docking scores.
Rigorous Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are the most accurate but are computationally very demanding. They calculate the free energy difference by simulating a non-physical pathway that transforms the ligand into solvent.
These methods allow researchers to computationally screen and rank compounds based on their predicted potency before committing to costly experimental synthesis and testing. researchgate.net
Conformational Analysis and Energy Landscape Studies
The long, flexible tridecyl chain of this compound means the molecule can adopt a vast number of different three-dimensional shapes, or conformations. nih.gov Conformational analysis is the study of these different conformers and their relative energies. chemistrysteps.comnumberanalytics.com
The goal is to map the molecule's potential energy surface, or energy landscape , to identify the low-energy (i.e., most stable and probable) conformations. nih.gov This is achieved by systematically rotating the molecule's single bonds (dihedral angles) and calculating the energy of each resulting structure using quantum mechanics or molecular mechanics. nih.gov
For the tridecyl chain, key conformations include the fully extended anti conformation and various folded gauche conformations. chemistrysteps.com Understanding the energy barriers between these states reveals the molecule's flexibility. Specialized computational methods are often required to efficiently sample the conformational space of such flexible molecules. nih.gov The resulting knowledge of preferred shapes is critical, as a molecule's conformation often dictates its biological activity. numberanalytics.com
Illustrative Conformational Energy Profile This table shows a hypothetical relative energy for different dihedral angles along the C-C backbone of the tridecyl chain, where the anti conformation is the reference point.
| Dihedral Angle (Degrees) | Conformation | Relative Energy (kcal/mol) |
| 180 | Anti | 0.0 |
| +60 | Gauche | +0.9 |
| -60 | Gauche | +0.9 |
| 0 | Eclipsed | +5.0 |
Vii. Tridecyl 2 Aminoacetate Hydrochloride As a Chemical Probe and Research Tool
Utility in Biochemical Assays and Mechanistic Explorations
Tridecyl 2-aminoacetate hydrochloride has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of fatty acid ethanolamides. dcchemicals.comdcchemicals.com Research indicates that lipophilic amines, including tridecyl 2-aminoacetate, exhibit notable inhibitory activity against NAAA. lookchem.com
One study reported that tridecyl 2-aminoacetate demonstrated an IC50 value of 11.8 μM for NAAA inhibition. lookchem.com Further investigation into its mechanism of action suggested that it acts as a competitive inhibitor. researchgate.net Specifically, at a concentration of 100 μM, tridecyl 2-aminoacetate was found to inhibit approximately 90% of the activity of rat lung NAAA. researchgate.net This inhibitory effect was observed to be more pronounced on NAAA compared to fatty acid amide hydrolase (FAAH), another key enzyme in the endocannabinoid system, particularly at a pH of 5. researchgate.net
The lipophilic nature of the tridecyl chain is believed to play a crucial role in its interaction with the enzyme's binding site. unipr.it The primary amine, likely protonated at the optimal acidic pH for NAAA activity, is also a key feature for its inhibitory function. researchgate.net
Interactive Data Table: Inhibitory Activity of Tridecyl 2-Aminoacetate
| Compound | Target Enzyme | Concentration | % Inhibition | IC50 | Mechanism of Inhibition | Source |
| Tridecyl 2-aminoacetate | Rat Lung NAAA | 100 µM | ~90% | - | Competitive | researchgate.net |
| Tridecyl 2-aminoacetate | NAAA | - | - | 11.8 µM | - | lookchem.com |
Applications in Proteomics Research and Target Identification
There is no publicly available scientific literature detailing the specific application of this compound in proteomics research or for broad target identification studies. The known research focuses on its targeted inhibition of NAAA.
Development of this compound-Based Probes for Chemical Biology
No published studies were found that describe the development of chemical biology probes derived from the this compound scaffold.
Viii. Future Research Directions and Emerging Applications
Integration with Systems Biology Approaches
Systems biology, which seeks to understand complex biological systems, offers a powerful lens through which to investigate the broader impacts of Tridecyl 2-Aminoacetate Hydrochloride. As a potent inhibitor of N-acylethanolamine acid amidase (NAAA), this compound can modulate the levels of bioactive lipids like palmitoylethanolamide (B50096) (PEA), which in turn can influence various physiological pathways related to inflammation and pain. nih.govpatsnap.com
Future research integrating systems biology approaches could involve:
Transcriptomic and Proteomic Analysis: Studying the global changes in gene and protein expression in cells or tissues treated with this compound. This could reveal novel downstream targets and pathways affected by NAAA inhibition.
Metabolomic Profiling: Analyzing the broader changes in the metabolome beyond just N-acylethanolamines to understand the full metabolic impact of the compound.
Network Pharmacology: Building interaction networks to visualize the complex interplay between NAAA, its substrates, and other cellular components. This can help predict potential off-target effects and identify new therapeutic opportunities. frontiersin.orgbenthamscience.com
By employing these systems-level approaches, researchers can move beyond a single-target perspective and gain a more holistic understanding of the compound's biological effects.
Potential as a Scaffold for Novel Chemical Entities
The molecular architecture of this compound makes it an attractive scaffold for the development of new chemical entities with tailored properties. The core structure, consisting of an amino acid linked to a long alkyl chain, provides a versatile platform for chemical modification. google.comnih.govnih.govmdpi.com
Key areas of exploration include:
Drug Discovery: Utilizing the amino acid backbone to synthesize libraries of related compounds with varying alkyl chain lengths, different amino acid cores, or the addition of other functional groups. These new molecules could be screened for enhanced potency and selectivity as NAAA inhibitors or for entirely new biological activities. google.comwesternu.edu
Prodrug Design: The ester linkage in this compound could be exploited for the development of prodrugs. The long alkyl chain can enhance lipid solubility and membrane permeability, potentially improving the oral bioavailability of linked therapeutic agents. researchgate.netnih.gov
Bioactive Conjugates: Attaching other bioactive molecules, such as peptides or small molecule drugs, to the this compound scaffold could lead to novel conjugates with unique pharmacological profiles.
The inherent biocompatibility of the amino acid moiety further enhances its appeal as a foundational structure in medicinal chemistry. nih.gov
Exploration in Advanced Material Science (Excluding Commercial Products)
The amphiphilic nature of this compound, possessing both a hydrophilic head and a hydrophobic tail, suggests its potential for self-assembly into ordered nanostructures. This opens up avenues for its application in advanced material science, independent of commercial product development. mdpi.comnih.govnih.govd-nb.inforesearchgate.net
Future research in this domain could focus on:
Self-Assembling Systems: Investigating the conditions under which this compound and related long-chain amino acid esters can self-assemble into structures such as micelles, vesicles, or nanofibers. mdpi.comnih.gov
Biomaterial Development: Exploring the potential of these self-assembled structures as scaffolds for tissue engineering or as matrices for the controlled release of therapeutic agents. The biodegradability of the ester and amino acid components is a significant advantage in this context. d-nb.inforesearchgate.net
Surface Modification: Studying the ability of this compound to modify the surface properties of materials, potentially rendering them more biocompatible or imparting specific functionalities.
These explorations at the intersection of chemistry and material science could lead to the development of novel, bio-inspired materials with unique properties.
Development of High-Throughput Screening Methodologies for Related Compounds
The identification of this compound as an NAAA inhibitor highlights the need for efficient methods to screen large libraries of similar compounds for this activity. High-throughput screening (HTS) is a crucial tool in modern drug discovery, enabling the rapid evaluation of thousands of molecules. nih.govnih.govassaygenie.comamerigoscientific.comhtsassay.com
Future efforts in this area should include:
Assay Development: Designing and optimizing robust and sensitive HTS assays specifically for NAAA inhibitors. These could be biochemical assays measuring enzyme activity or cell-based assays reporting on the downstream effects of NAAA inhibition.
Library Synthesis: Creating focused libraries of compounds based on the this compound scaffold, systematically varying the amino acid and lipid components to explore the structure-activity relationship.
Computational Screening: Employing in silico methods, such as molecular docking and virtual screening, to predict the binding of novel compounds to the NAAA active site, thereby prioritizing candidates for synthesis and experimental testing.
The development of such HTS methodologies will be instrumental in accelerating the discovery of new and improved NAAA inhibitors for therapeutic applications. amerigoscientific.com
Q & A
Basic: What are the recommended synthesis and characterization protocols for Tridecyl 2-Aminoacetate Hydrochloride?
Answer:
Synthesis typically involves esterification of 2-aminoacetic acid with tridecanol, followed by hydrochlorination. Key steps include:
- Reaction Optimization : Use anhydrous conditions to minimize hydrolysis of the ester bond. Monitor pH during hydrochlorination to ensure complete salt formation .
- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) to isolate the product.
- Characterization : Confirm structure via H/C NMR (peaks at δ ~3.7 ppm for methyleneoxy and δ ~8.5 ppm for ammonium protons) and FT-IR (C=O stretch at ~1740 cm). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How can researchers determine the physicochemical properties of this compound?
Answer:
Critical properties include:
- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods. For related esters (e.g., methyl 2-aminoacetate), melting points range from 175°C .
- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. Hydrochloride salts are typically water-soluble but may require sonication .
- Hygroscopicity : Assess mass changes under controlled humidity (e.g., 40–80% RH) using dynamic vapor sorption (DVS) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if airborne particles are generated .
- Ventilation : Conduct experiments in fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
- Storage : Store at 4°C in airtight, light-resistant containers to prevent hydrolysis .
Advanced: How does the alkyl chain length (e.g., tridecyl vs. methyl) influence the compound’s application in drug delivery systems?
Answer:
The tridecyl chain enhances lipophilicity, improving membrane permeability and sustained release. Methodological considerations:
- Lipid Nanoparticle Formulation : Incorporate the compound into lipid bilayers (e.g., liposomes) via solvent injection. Monitor encapsulation efficiency using dialysis and UV-Vis spectroscopy .
- Stability Testing : Assess hydrolytic degradation under physiological pH (7.4) and temperature (37°C) via LC-MS. Compare degradation rates with shorter-chain analogs (e.g., methyl ester) to validate prolonged release .
Advanced: What analytical strategies resolve contradictions in stability data under varying environmental conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and oxidative stress (HO). Quantify degradation products via LC-MS/MS with a C18 column and 0.1% formic acid in mobile phase .
- Kinetic Modeling : Use Arrhenius plots to predict shelf life. For example, if degradation follows first-order kinetics, calculate activation energy () from accelerated stability data .
Advanced: How can researchers address data gaps in chronic toxicity and environmental impact?
Answer:
- Subchronic Toxicity : Conduct OECD 407-compliant rodent studies (28–90 days) with doses ranging from 10–1000 mg/kg. Monitor hematological, hepatic, and renal parameters .
- Ecotoxicity Screening : Use Daphnia magna (OECD 202) and Danio rerio (OECD 236) assays to evaluate aquatic toxicity. Measure LC and NOEC (No Observed Effect Concentration) .
- Read-Across Approaches : Leverage data from structurally similar compounds (e.g., octyl 2-aminoacetate) to estimate toxicity profiles, pending experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
